molecular formula C25H33N3O3 B2966026 [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoate CAS No. 1031067-11-4

[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoate

Cat. No. B2966026
CAS RN: 1031067-11-4
M. Wt: 423.557
InChI Key: SBEQIDHDBMMWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoate is a useful research compound. Its molecular formula is C25H33N3O3 and its molecular weight is 423.557. The purity is usually 95%.
BenchChem offers high-quality [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interactions and Crystal Packing

A study highlighted the importance of N⋯π and O⋯π interactions in the crystal packing of related enoate compounds, emphasizing the utility of such interactions in designing materials with specific structural properties. This research suggests potential applications in material science, especially in the development of new crystalline structures for pharmaceuticals and advanced materials (Zhang, Wu, & Zhang, 2011).

Catalytic Applications

Another study utilized related compounds for enantioselective additions, indicating the potential of these compounds in asymmetric synthesis. This finding is significant for pharmaceutical synthesis, where enantiomerically pure compounds can lead to drugs with better efficacy and fewer side effects (Asami et al., 2015).

Synthetic Utility

The compound's structural features have been leveraged in the synthesis of major metabolites of therapeutic agents, demonstrating its role in the development of new cancer treatments. This research underlines the compound's importance in medicinal chemistry and drug design (Johnston, Mccaleb, & Montgomery, 1975).

Asymmetric Synthesis

The compound's utility in asymmetric synthesis has been explored to create complex molecular structures with high enantioselectivity. This application is crucial for the synthesis of biologically active molecules and could lead to the discovery of new drugs (Oppolzer, Robbiani, & Bättig, 1980).

Inhibition Studies

Research has also explored the compound's derivatives as potent inhibitors for biological targets, suggesting potential therapeutic applications. This indicates its role in the development of new treatments for diseases where enzyme inhibition is a viable strategy (Royo et al., 2015).

properties

IUPAC Name

[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c26-20-25(15-5-1-2-6-16-25)27-23(29)19-31-24(30)14-11-21-9-12-22(13-10-21)28-17-7-3-4-8-18-28/h9-14H,1-8,15-19H2,(H,27,29)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEQIDHDBMMWLB-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)COC(=O)C=CC2=CC=C(C=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)(C#N)NC(=O)COC(=O)/C=C/C2=CC=C(C=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Cyanocycloheptyl)carbamoyl]methyl 3-[4-(azepan-1-yl)phenyl]prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.